molecular formula C32H16Cl2N8Sn B1175800 2-[5-Tetrazolyl]PhenylboronicAcid CAS No. 15884-01-8

2-[5-Tetrazolyl]PhenylboronicAcid

Cat. No.: B1175800
CAS No.: 15884-01-8
InChI Key:
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Description

2-[5-Tetrazolyl]PhenylboronicAcid is a boronic acid derivative that features a phenyl group substituted with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Tetrazolyl]PhenylboronicAcid typically involves the formation of the tetrazole ring followed by its attachment to the phenylboronic acid. One common method includes the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring, which is then coupled with phenylboronic acid under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cycloaddition and coupling reactions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-[5-Tetrazolyl]PhenylboronicAcid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Palladium catalysts and base in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-[5-Tetrazolyl]PhenylboronicAcid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in drug development, particularly as a ligand for targeting specific proteins or enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of 2-[5-Tetrazolyl]PhenylboronicAcid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with cis-diols, and its tetrazole ring, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: 2-[5-Tetrazolyl]PhenylboronicAcid is unique due to the presence of the tetrazole ring, which enhances its ability to form diverse interactions and participate in a wider range of chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

15884-01-8

Molecular Formula

C32H16Cl2N8Sn

Molecular Weight

0

Origin of Product

United States

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